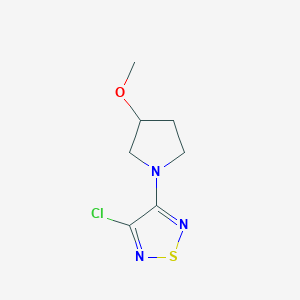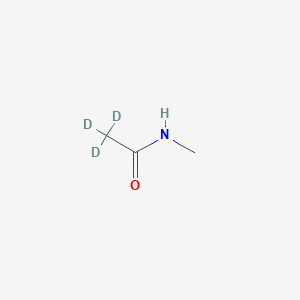
2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one
Übersicht
Beschreibung
2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one, also known as 2C-E, is a synthetic psychedelic drug of the phenethylamine and piperidine classes. It was first synthesized in the 1970s by Alexander Shulgin and is used in scientific research for its psychostimulant and hallucinogenic effects. It has a relatively low toxicity profile compared to other psychedelics and is considered to be one of the safer psychedelics to experiment with.
Wissenschaftliche Forschungsanwendungen
Detoxication Pathways
Research on chloroprene, a related compound to 2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one, indicates its metabolism involves glutathione and epoxide hydrolase in liver microsomes, leading to the formation of several glutathione conjugates. This suggests potential applications in studying detoxication pathways for similar compounds (Munter et al., 2003).
Synthesis and Antinociceptive Activity
Derivatives of 2-chloro-6-(4-hydroxy-1-methylpiperidin-4-yl)pyridine, which shares structural similarities with 2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one, have been synthesized and tested for analgesic properties. This research highlights the potential application of 2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one in the development of new analgesic compounds (Rádl et al., 2010).
Nucleoside Protection in Synthesis
The use of 1-aryl-4-alkoxypiperidin-4-yl groups, closely related to 2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one, for protecting the 2′-hydroxy functions in oligoribonucleotide synthesis has been explored. This indicates a possible application in the protection of sensitive functional groups during the chemical synthesis of biologically important molecules (Lloyd et al., 2000).
Environmental Chemistry
The synthesis of 1-Chloro-1,2-benziodoxol-3(1H)-one, an environmentally friendly oxidant, from related chlorinated precursors suggests the relevance of 2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one in the development of green chemistry applications (Li & Zhang, 2009).
Cyclic Diguanylic Acid Synthesis
The compound has been utilized as a protecting group in the synthesis of 3′,5′-cyclic diguanylic acid, showcasing its utility in the field of nucleic acid chemistry and potential application in the synthesis of cyclic dinucleotides (Yan & Lopez Aguilar, 2007).
Eigenschaften
IUPAC Name |
2-chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-3-10(12)11(14)13-7-5-9(6-8-13)15-4-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMGCTJOOJXPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine](/img/structure/B1490032.png)


